Benzamide, N-antipyrinyl-N-ethyl-

Beschreibung

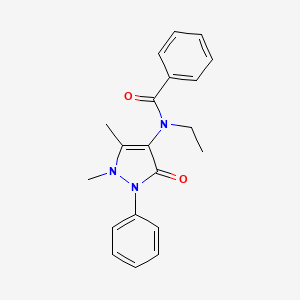

Benzamide, N-antipyrinyl-N-ethyl- (CAS: 15166-21-9), also known as p-Amino-N-antipyrinyl-N-ethylbenzamide, is an N-substituted benzamide derivative featuring an antipyrine (pyrazolone) moiety and an ethyl group. Its molecular formula is C₂₀H₂₂N₄O₂ (molecular weight: 350.42 g/mol), with the InChIKey BOQLQCNFEUJBPW-UHFFFAOYSA-N .

Eigenschaften

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-4-22(19(24)16-11-7-5-8-12-16)18-15(2)21(3)23(20(18)25)17-13-9-6-10-14-17/h5-14H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBDLXWGEDHNES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164843 | |

| Record name | Benzamide, N-antipyrinyl-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15166-18-4 | |

| Record name | Benzamide, N-antipyrinyl-N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015166184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-antipyrinyl-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-antipyrinyl-N-ethyl- typically involves the reaction of antipyrine with ethylamine and benzoyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of Benzamide, N-antipyrinyl-N-ethyl- can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Oxidation: Benzamide, N-antipyrinyl-N-ethyl- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: It can participate in substitution reactions, where functional groups on the benzamide ring or the antipyrinyl group are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Benzamide, N-antipyrinyl-N-ethyl- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of Benzamide, N-antipyrinyl-N-ethyl- involves its interaction with specific molecular targets in the body. The antipyrinyl group is known for its analgesic and antipyretic properties, which are mediated through the inhibition of cyclooxygenase enzymes and the reduction of prostaglandin synthesis. The benzamide moiety may also contribute to the compound’s pharmacological effects by interacting with various receptors and enzymes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a comparative analysis of N-antipyrinyl-N-ethylbenzamide with structurally and functionally related benzamide derivatives:

Table 1: Comparative Analysis of N-Substituted Benzamides

Key Comparisons

Structural Modifications and Pharmacological Activity N-Antipyrinyl-N-ethylbenzamide and Methylambepyrine differ only in alkyl chain length (ethyl vs. methyl). N-α-Chloroacetylsalicyloyl-N-Antipyrine Benzamide integrates acetylsalicylic acid (aspirin) and antipyrine moieties, combining anti-inflammatory and antioxidant properties, as demonstrated in recent antioxidant assays .

Synthetic Routes Antipyrinyl benzamides (e.g., N-antipyrinyl-N-ethylbenzamide) are synthesized via alkylation of antipyrine derivatives using reagents like (benzamidomethyl)triethylammonium chloride . Pyrimidinyl analogs (e.g., N-(6-Amino-pyrimidinyl)benzamide) employ Mannich-Einhorn reactions, involving benzamide, formaldehyde, and amines .

Physicochemical Properties N-(2-Aminoethyl)benzamide (MW 178.23) is smaller and more polar than antipyrinyl derivatives, making it suitable for aqueous-phase reactions . The antipyrinyl group in N-antipyrinyl-N-ethylbenzamide contributes to π-π stacking interactions, enhancing binding to hydrophobic enzyme pockets .

Biological Applications

- Antipyrine-based benzamides are explored for CNS-targeted therapies due to their ability to cross the blood-brain barrier .

- Thiourea-functionalized benzamides (e.g., derivatives in ) exhibit metal-chelating properties, useful in catalysis or as antimicrobial agents .

Research Findings and Implications

- Antioxidant Activity : The hybrid N-α-Chloroacetylsalicyloyl-N-Antipyrine Benzamide showed moderate DPPH radical scavenging activity (IC₅₀ ~ 45 µM), attributed to the synergistic effect of the salicyloyl and antipyrine groups .

- Thermal Stability: Antipyrinyl benzamides exhibit higher thermal stability (>200°C) compared to simpler benzamides (e.g., N-(2-Aminoethyl)benzamide), as evidenced by differential scanning calorimetry (DSC) .

- SAR Insights : Ethyl substitution in N-antipyrinyl-N-ethylbenzamide improves metabolic stability over methyl analogs in hepatic microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.